molecular formula C7H9NO B1362647 4-Pyridineethanol CAS No. 5344-27-4

4-Pyridineethanol

Cat. No.: B1362647
CAS No.: 5344-27-4
M. Wt: 123.15 g/mol
InChI Key: DWPYQDGDWBKJQL-UHFFFAOYSA-N
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Description

4-Pyridineethanol, also known as 4-(Hydroxymethyl)pyridine, is an organic compound with the molecular formula C7H9NO. It is characterized by a pyridine ring substituted with a hydroxymethyl group at the fourth position. This compound is a colorless liquid and is known for its diverse applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Pyridineethanol involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution to obtain the desired product .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of pyridine derivatives. This method involves the use of a suitable catalyst, such as palladium on carbon, under high-pressure hydrogenation conditions. The process is efficient and yields high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pyridineethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Pyridineethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a ligand for certain enzymes, modulating their activity. The hydroxymethyl group allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the hydroxymethyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

2-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPYQDGDWBKJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044953
Record name 2-(Pyridin-4-yl)ethanol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Pyridineethanol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5344-27-4
Record name 4-Pyridineethanol
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Record name 4-Pyridineethanol
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Record name 4-Pyridineethanol
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Record name 4-Pyridineethanol
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Record name 2-(Pyridin-4-yl)ethanol
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Record name Pyridine-4-ethanol
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Record name 4-PYRIDINEETHANOL
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Synthesis routes and methods I

Procedure details

Ethyl 4-pyridylacetate (20 g, 121 mmol) was added to a suspension of LiAlH4 (9.2 g, 242 mmol) in diethyl ether (600 mL). Diatomaceous earth (about 50 mL) was added to aid stirring. The mixture stirred overnight. The mixture was cooled to 0° C. and aqueous NaOH (15%) was added until degassing ceased. The mixture was allowed to stir for 1 h. The solids were removed by filtration and the filtrate was concentrated under vacuum. The crude product was purified by chromatography (SiO2, 40:1-20:1 CH2Cl2:methanol) to provide 4-(2-hydroxyethyl)pyridine (8.1 g, 54%) as an amber liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fifteen grams (0.091 mol) of 4-pyridineacetic acid ethyl ester was dissolved in 180 ml of dry THF. The solution was transferred to a 1 l., 3-neck round bottom flask which had been flushed with nitrogen. To the mixture was added dropwise 55 ml of 1.0 M lithium aluminum hydride (0.055 mol) at approximately 0° C. The reaction mixture became yellow upon addition of the reducing agent. Following addition, the mixture was quenched with 2.1 ml of water at 0° C. followed by 2.1 ml of 15% by volume of sodium hydroxide and 6.3 ml of water. The mixture was allowed to stir at room temperature for approximately 4 hours and filtered through Celite. The filtrate was concentrated under vacuum to provide 6.38 g of 4-pyridineethanol. This material was used directly in the following reaction.
Quantity
0.091 mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does PETCM interact with its target and what are the downstream effects?

A: While the precise direct target of PETCM remains unclear, research suggests that it disrupts the interaction between prothymosin-α (ProT) and putative HLA-DR–associated proteins (PHAP). [, ] ProT, often overexpressed in cancer cells, inhibits the formation of the apoptosome, a crucial complex for activating caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. PETCM appears to relieve this inhibition by ProT, allowing PHAP proteins to promote caspase-9 activation and downstream caspase-3 activation, ultimately leading to apoptosis. [, ]

Q2: Can you elaborate on the role of PETCM in the context of Parkinson's Disease?

A: Recent research suggests that PETCM may have therapeutic potential in neurodegenerative diseases like Parkinson's Disease. Studies using the PINK1 knockout mouse model, which mimics aspects of Parkinson's, found impaired corticostriatal long-term depression (LTD), a type of synaptic plasticity. Interestingly, PETCM treatment restored LTD in these mice, indicating a potential role for caspase-3 activation, potentially at a non-apoptotic level, in ameliorating synaptic dysfunction. [] Further research is needed to fully understand this mechanism and its therapeutic implications.

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